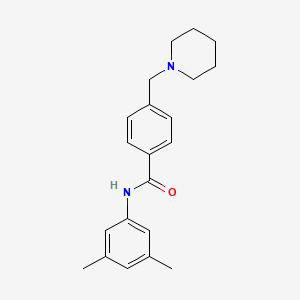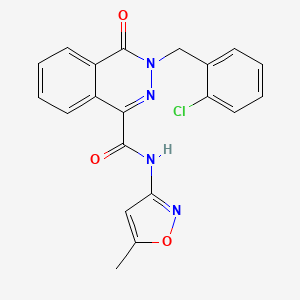![molecular formula C17H18N2O3S B4438917 N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438917.png)
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the immune system.
Mecanismo De Acción
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide selectively inhibits JAK3, a protein that plays a crucial role in the immune system. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15). By inhibiting JAK3, N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide reduces the production of these cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. It has also been investigated as a potential treatment for transplant rejection and graft-versus-host disease. N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to be well-tolerated in clinical trials, with few adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide is its selectivity for JAK3, which reduces the risk of off-target effects. In addition, N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. However, one limitation of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective JAK3 inhibitors that have longer half-lives and fewer adverse effects. Another area of interest is the investigation of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide as a potential treatment for other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is ongoing research into the use of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in combination with other drugs for the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been studied extensively for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of these diseases. In addition, N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been investigated as a potential treatment for transplant rejection and graft-versus-host disease.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-8-13(17(20)18-14-9-10-14)11-16(12)19-23(21,22)15-5-3-2-4-6-15/h2-8,11,14,19H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHHQCIGZUORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)

![N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438878.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)
![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438900.png)
![N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4438902.png)
![1-[4-(2,4-dimethylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B4438921.png)
![N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438944.png)